molecular formula C19H25N5O2 B12269288 N-(4-methoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide

N-(4-methoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide

Cat. No.: B12269288
M. Wt: 355.4 g/mol
InChI Key: HRSVCHGSNXOSPW-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring, a pyrimidine moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the pyrimidine moiety and the methoxyphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4-methoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study cellular processes.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide: shares structural similarities with other compounds that contain piperidine, pyrimidine, and methoxyphenyl groups.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: is another compound with a methoxyphenyl group and an amine functionality.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C19H25N5O2

Molecular Weight

355.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide

InChI

InChI=1S/C19H25N5O2/c1-14-11-20-18(21-12-14)23(2)16-5-4-10-24(13-16)19(25)22-15-6-8-17(26-3)9-7-15/h6-9,11-12,16H,4-5,10,13H2,1-3H3,(H,22,25)

InChI Key

HRSVCHGSNXOSPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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